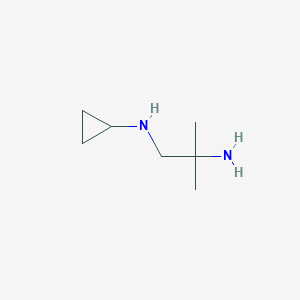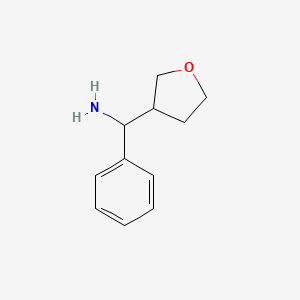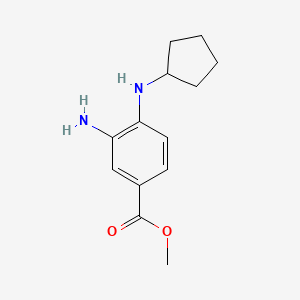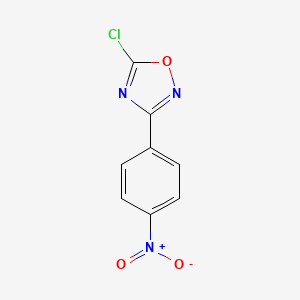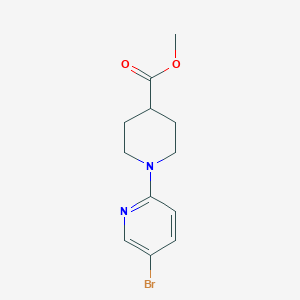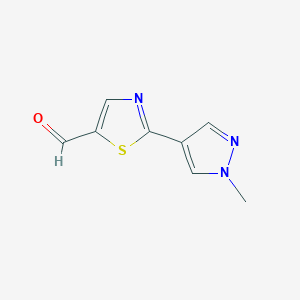![molecular formula C13H12BrN3O B1427887 N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide CAS No. 1293156-74-7](/img/structure/B1427887.png)
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide
Übersicht
Beschreibung
“N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide” is a heterocyclic organic compound with a molecular formula of C13H12BrN3O . It has a molecular weight of 306.16 . The IUPAC name for this compound is N-(3-((3-bromopyridin-2-yl)amino)phenyl)acetamide .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, including “N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide”, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Molecular Structure Analysis
The InChI code for “N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide” is 1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of pharmaceutically active compounds and inhibitors .Physical And Chemical Properties Analysis
The compound is a white solid . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Novel Sulfonamide Derivatives Synthesis : N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide derivatives demonstrated good antimicrobial activity, especially against strains like 12a and 14a. Computational calculations provided a strong correlation between experimental and theoretical expectations for these new compounds (Fahim & Ismael, 2019).
Structural Analysis of Acetamide Derivatives : These compounds are typically 'V'-shaped and have intermolecular interactions like hydrogen bonds, which form three-dimensional arrays. Such structural properties are crucial in understanding their reactivity and potential as antimicrobial agents (Boechat et al., 2011).
Novel Synthesis Methods
- Innovative Synthesis Techniques : Researchers have developed novel methods for preparing acetamide derivatives, which show potential for various applications, including medicinal chemistry. These techniques involve different reactants and conditions, yielding products with unique properties (Vorona et al., 2013).
Biological Activity and Applications
Acetylcholinesterase Inhibition : Certain N-substituted derivatives of acetamide have shown promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antibacterial Agents Synthesis : Derivatives of N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide have been synthesized and found to possess significant antibacterial activity. Such compounds could be useful in developing new antibiotics or antimicrobial agents (Ramalingam et al., 2019).
β3-Adrenergic Receptor Agonists : Some N-phenyl-(2-aminothiazol-4-yl)acetamides show potent agonistic activity against the β3-adrenergic receptor, which could be beneficial in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Anticancer Drug Development : Researchers have synthesized various derivatives that exhibit potential anticancer activity, suggesting a role in the development of new therapeutic agents for cancer treatment (Yurttaş et al., 2015).
Chemical Properties and Mechanisms
Vibrational Spectroscopy : The molecule has been characterized for vibrational signatures through Raman and Fourier transform infrared spectroscopy, aiding in the understanding of its structural and electronic properties (Mary et al., 2022).
Halogenation Reactions : The compound undergoes interesting halogenation reactions, which have been studied for their electrophilic nature and potential applications in synthetic chemistry (Jordan & Markwell, 1978).
Eigenschaften
IUPAC Name |
N-[3-[(3-bromopyridin-2-yl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMNMAFBWBYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



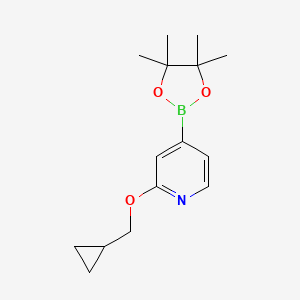


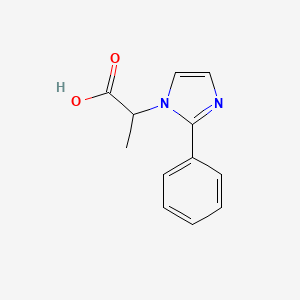
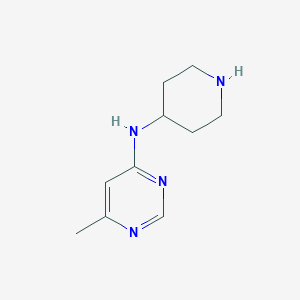
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
